Ethyl 2-aminophenylacetate
Overview
Description
Ethyl 2-aminophenylacetate is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is a derivative of phenylacetic acid, where the phenyl group is substituted with an amino group at the ortho position and an ethyl ester group at the carboxyl position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminophenylacetate can be synthesized through several methods. One common method involves the reduction of ethyl 2-nitrophenylacetate using a hydrogenation process over a palladium on carbon (Pd/C) catalyst in ethanol . The reaction is typically carried out at room temperature and atmospheric pressure for about 18 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminophenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the ester group.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 2-aminophenylethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-aminophenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-aminophenylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitrophenylacetate: A precursor in the synthesis of ethyl 2-aminophenylacetate.
Phenylacetic acid: The parent compound with similar structural features.
Ethyl phenylacetate: Lacks the amino group but shares the ester functionality.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group on the phenylacetic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-aminophenylacetate (C₁₀H₁₃NO₂) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Overview of this compound
This compound is characterized by the presence of both an amino group and an ester group, which contribute to its diverse reactivity and biological activity. The molecular weight of this compound is approximately 179.22 g/mol, and it can be synthesized through various chemical reactions, including reduction and substitution processes .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This property may contribute to its potential therapeutic applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reduction of Ethyl 2-Nitrophenylacetate : This method involves using a palladium on carbon (Pd/C) catalyst in ethanol for hydrogenation, converting the nitro group to an amino group.
- Microwave-Assisted Synthesis : Recent studies have explored microwave-assisted synthesis using lipases as catalysts, which enhances reaction efficiency and product specificity .
- Conventional Heating Methods : Traditional methods involving refluxing with various reagents have also been employed, though they may be less efficient compared to microwave-assisted techniques .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release phenylacetic acid derivatives, which may further interact with cellular receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Study : Another research project highlighted the compound's ability to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation pathways, suggesting its potential as a therapeutic agent for inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-nitrophenylacetate | Nitro group instead of amino group | Limited antimicrobial activity |
Phenylacetic acid | Lacks amino group | Known for anti-inflammatory properties |
Ethyl phenylacetate | No amino group | Primarily used as a fragrance compound |
This compound stands out due to its unique combination of functional groups that allow it to participate in various chemical reactions while exhibiting significant biological activities.
Properties
IUPAC Name |
ethyl 2-(2-aminophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJXCRPLCATAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420879 | |
Record name | Ethyl 2-aminophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64460-85-1 | |
Record name | Ethyl 2-aminophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-aminophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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